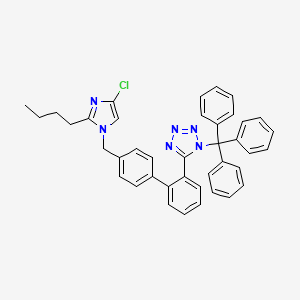

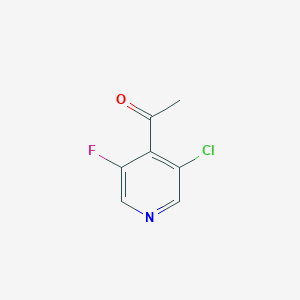

![molecular formula C7H6BrN3O B1142879 3-Bromo-5-methoxy-1H-pyrazolo[3,4-c]pyridine CAS No. 1357945-39-1](/img/structure/B1142879.png)

3-Bromo-5-methoxy-1H-pyrazolo[3,4-c]pyridine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 3-Bromo-5-methoxy-1H-pyrazolo[3,4-c]pyridine derivatives and related compounds often involves multi-step reactions including cyclization, bromination, and nucleophilic substitution. A method involves the ring opening followed by ring closure reactions to afford novel derivatives. Elemental analysis and spectral data are used to establish the chemical structure of synthesized compounds (Halim & Ibrahim, 2022).

Molecular Structure Analysis

Structural analysis is performed using techniques such as single crystal X-ray diffraction, providing insights into the crystal packing, molecular conformation, and intermolecular interactions. For instance, the crystal structure determination reveals how various rings within the molecule are oriented relative to each other and the types of hydrogen bonding present (Ganapathy et al., 2015).

Chemical Reactions and Properties

3-Bromo-5-methoxy-1H-pyrazolo[3,4-c]pyridine undergoes a range of chemical reactions, including nucleophilic attacks and cycloadditions, leading to the formation of various heterocyclic compounds. The local reactivity descriptors indicate high reactivity for nucleophilic attacks at specific carbon atoms (Halim & Ibrahim, 2022). The reactivity towards different reagents and conditions enables the synthesis of a broad array of derivatives with potential biological and materials applications.

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystallinity, are closely related to the molecular structure. Crystallographic studies provide valuable data on the compound's solid-state properties, informing its suitability for various applications. The molecular packing, stabilized by hydrogen bonding and other non-covalent interactions, influences these properties significantly (Ganapathy et al., 2015).

Chemical Properties Analysis

The chemical properties of 3-Bromo-5-methoxy-1H-pyrazolo[3,4-c]pyridine, such as reactivity, stability, and electronic characteristics, are explored through computational studies and experimental data. DFT calculations, NBO analysis, and spectral studies help in understanding the electron distribution, hyperconjugative interactions, and the influence of substituents on the molecule's reactivity and stability (Halim & Ibrahim, 2022).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

3-Bromo-5-methoxy-1H-pyrazolo[3,4-c]pyridine and its derivatives are key intermediates in the synthesis of complex polyheterocyclic compounds. For instance, they serve as precursors for new polyheterocyclic ring systems with potential antibacterial properties. The synthesis involves reactions with various substituents to form compounds like pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine and pyrido[2',3':3,4]pyrazolo[5,1-c]triazine derivatives. These synthesized heterocycles are characterized using spectral techniques and evaluated for their in vitro antibacterial activities (Abdel‐Latif, Fatima S. Mehdhar, & Ghada E. Abdel-Ghani, 2019).

Molecular Chemistry

3-Bromo-5-methoxy-1H-pyrazolo[3,4-c]pyridine derivatives are also explored for their chemical and physical properties. For example, their reaction mechanisms, such as the conversion of 4-methoxy-5-nitropyrimidine into 3-amino-4-nitropyrazole via hydrazine, offer insights into transformations of pyrimidines into pyrazoles. The assigned structures are consistent with various spectroscopic analyses, highlighting their importance in understanding the chemical behavior of such compounds (M. Biffin, D. J. Brown, & Q. N. Porter, 1968).

Antimicrobial and Antioxidant Studies

Some derivatives of 3-Bromo-5-methoxy-1H-pyrazolo[3,4-c]pyridine exhibit antimicrobial and antioxidant properties. They have been synthesized and shown to possess significant activity against various bacterial strains, comparing favorably with standard drugs. Additionally, these compounds display moderate to good antioxidant properties, indicating their potential for therapeutic applications (Hiren H. Variya, V. Panchal, & G. Patel, 2019).

Photophysical Studies

3-Bromo-5-methoxy-1H-pyrazolo[3,4-c]pyridine derivatives are also investigated for their photophysical behavior. Studies on 2-(1H-pyrazol-5-yl)pyridines and their derivatives demonstrate that these compounds exhibit three types of photoreactions: excited-state intramolecular proton transfer, excited-state intermolecular double-proton transfer, and solvent-assisted double-proton transfer. These findings contribute to the understanding of the photophysics of such compounds, which could be relevant for developing photodynamic therapy agents or materials for optoelectronics (V. Vetokhina et al., 2012).

Antitumor and Anti-inflammatory Activities

Additionally, certain pyrazolo[3,4-b]pyridine nucleosides derived from 3-Bromo-5-methoxy-1H-pyrazolo[3,4-c]pyridine have been synthesized and evaluated for their antitumor and anti-inflammatory activities. These studies reveal the potential of such compounds in medicinal chemistry, providing a foundation for the development of new therapeutic agents (Y. Sanghvi et al., 1989).

Safety And Hazards

The compound is classified under the GHS07 hazard class and has the signal word "Warning"2. It has the hazard statement H302, indicating that it may be harmful if swallowed2.

Zukünftige Richtungen

The future directions for the research and development of 3-Bromo-5-methoxy-1H-pyrazolo[3,4-c]pyridine are not explicitly mentioned in the search results. However, given its potential biological activity45, it could be a subject of interest in the field of medicinal chemistry.

Eigenschaften

IUPAC Name |

3-bromo-5-methoxy-2H-pyrazolo[3,4-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3O/c1-12-6-2-4-5(3-9-6)10-11-7(4)8/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVAIJSPCHCHDKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(NN=C2C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201247413 | |

| Record name | 1H-Pyrazolo[3,4-c]pyridine, 3-bromo-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201247413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-methoxy-1H-pyrazolo[3,4-c]pyridine | |

CAS RN |

1357945-39-1 | |

| Record name | 1H-Pyrazolo[3,4-c]pyridine, 3-bromo-5-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1357945-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazolo[3,4-c]pyridine, 3-bromo-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201247413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

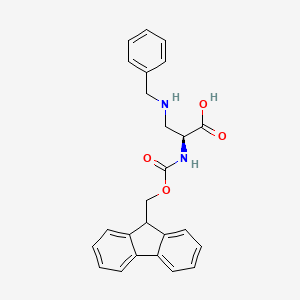

![3-Bromo-5-methoxy-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1142799.png)